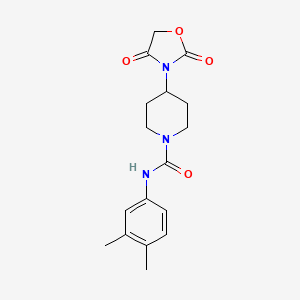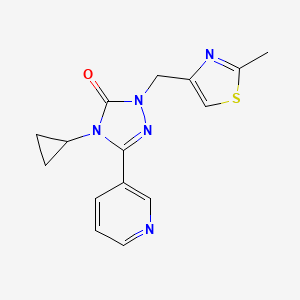
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine, also known as BPIP, is a compound that has been widely studied for its potential applications in medicinal chemistry. BPIP belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine and its derivatives play a significant role in medicinal chemistry due to the presence of sulfonyl and piperidine moieties. These compounds are synthesized through various chemical reactions, including microwave-assisted synthesis, which leads to novel sulfonyl hydrazones. These synthesized compounds exhibit a range of biological activities, such as antioxidant capacity and anticholinesterase activity. The antioxidant capacity is evaluated through assays like β-carotene–linoleic acid for lipid peroxidation, DPPH free radical scavenging, ABTS cation radical scavenging, and CUPRAC assays. Some compounds show higher activity than standard antioxidants in specific assays. Additionally, certain derivatives demonstrate significant anticholinesterase activity, indicating potential therapeutic applications in conditions like Alzheimer's disease (Karaman et al., 2016).
Enzyme Inhibition Studies
Studies involving novel piperidine derivatives, including those with benzylsulfonyl groups, have shown that these compounds can act as selective enzyme inhibitors. For example, specific benzamide derivatives with piperidine structures have been identified as selective serotonin 4 receptor agonists, demonstrating the potential to accelerate gastric emptying and increase the frequency of defecation. This indicates their possible application as prokinetic agents with reduced side effects, highlighting their significance in gastrointestinal therapeutic research (Sonda et al., 2004).
Solid-Phase Synthesis Techniques
The development of solid-phase synthesis techniques utilizing compounds like 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone demonstrates the role of benzylsulfonyl-piperidine derivatives in the efficient construction of complex molecules. These techniques enable the creation of substituted piperidin-4-one derivatives, which are crucial intermediates in the synthesis of various biologically active compounds (Barco et al., 1998).
Antimicrobial and Antibacterial Applications
Research into benzylsulfonyl-piperidine derivatives has also explored their antimicrobial and antibacterial properties. Studies have synthesized and evaluated the antibacterial activity of various N-substituted derivatives against both Gram-negative and Gram-positive bacteria. These studies have provided insights into the structure-activity relationships, demonstrating the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).
Propiedades
IUPAC Name |
4-benzylsulfonyl-1-(4-propan-2-yloxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S2/c1-17(2)27-19-8-10-21(11-9-19)29(25,26)22-14-12-20(13-15-22)28(23,24)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJRNWXLZOUEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)
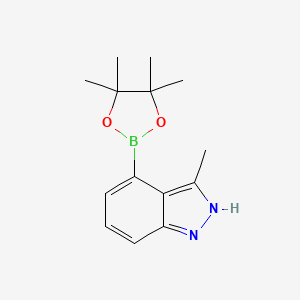


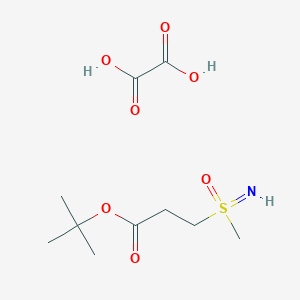
![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)
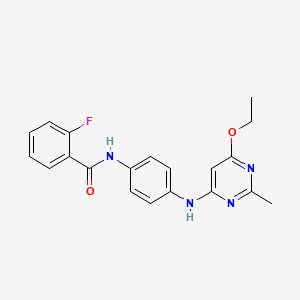
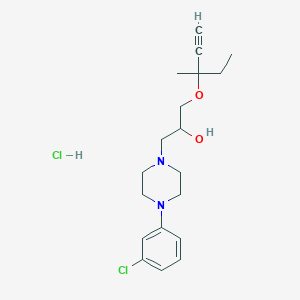


![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)
